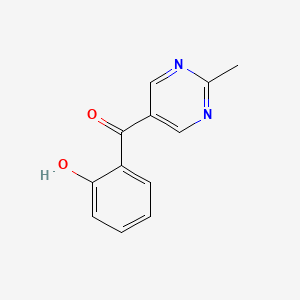![molecular formula C18H24N2O2 B14507585 3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) CAS No. 62950-83-8](/img/structure/B14507585.png)
3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is an organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a di(propan-1-ol) moiety through an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) typically involves the reaction of 4-anilinophenylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-anilinophenylamine attacks the electrophilic carbon of 3-chloropropan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The azanediyl linkage and hydroxyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but lacks the aniline and phenyl groups.
4-Anilinophenylamine: Contains the aniline and phenyl groups but lacks the di(propan-1-ol) moiety.
Bis(2-hydroxyethyl)amine: Contains two hydroxyl groups and an amine but lacks the phenyl and aniline groups.
Uniqueness
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
62950-83-8 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[4-anilino-N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-14-4-12-20(13-5-15-22)18-10-8-17(9-11-18)19-16-6-2-1-3-7-16/h1-3,6-11,19,21-22H,4-5,12-15H2 |
Clave InChI |
NHYXUCHSOVSDLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



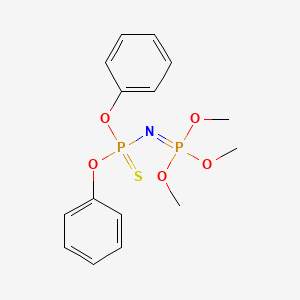
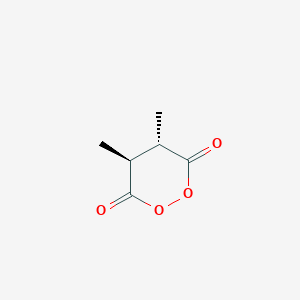
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
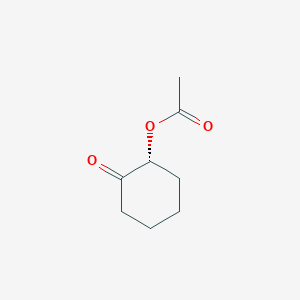



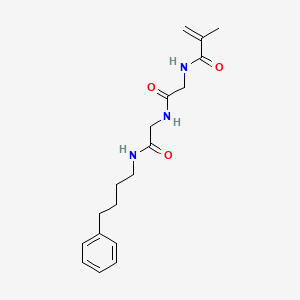
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)

![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

